molecular formula C9H7ClN2O2S B3102893 Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate CAS No. 1427425-98-6

Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate

Cat. No.: B3102893
CAS No.: 1427425-98-6
M. Wt: 242.68 g/mol
InChI Key: ZMVJYPHHTCOCCM-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C9H7ClN2O2S . It is used in various fields of research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structure .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate is a valuable compound in synthetic and medicinal chemistry, serving as a foundational building block for the development of various bioactive molecules. Its versatility is highlighted in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which are crucial in drug discovery due to their potential in creating compounds with diverse bioactivities. These derivatives can be substituted at multiple positions, allowing for extensive exploration of chemical space around the molecule. This adaptability underscores the compound's significance in ligand design and the development of new pharmacological agents (Durcik et al., 2020).

Molluscicidal Properties

Beyond its utility in medicinal chemistry, derivatives of this compound have been explored for applications in public health, such as combating schistosomiasis. Research into thiazolo[5,4-d]pyrimidines has identified compounds with molluscicidal properties against the intermediate hosts of schistosomiasis, indicating potential for controlling the spread of this parasitic disease (El-bayouki & Basyouni, 1988).

Antitumor and Antifilarial Agents

Further demonstrating the compound's applicability in diverse scientific research, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives have shown promise as antitumor and antifilarial agents. Their synthesis from 2-amino-4-(chloromethyl)thiazole and subsequent biological evaluation highlight their potential in inhibiting leukemia cell proliferation and demonstrating significant in vivo antifilarial activity. This research opens avenues for the development of novel therapeutic agents targeting cancer and parasitic infections (Kumar et al., 1993).

Antimicrobial Agents

Compounds derived from this compound have also been investigated for their antimicrobial properties. Specifically, 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized and screened for antibacterial, antifungal, and antimycobacterial activities. These compounds have exhibited moderate to excellent activity against various strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, underscoring their potential as antimicrobial agents (B'Bhatt & Sharma, 2017).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 2-amino-4-chloro-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVJYPHHTCOCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Cl)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate

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